molecular formula C7H18N4 B3056073 N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine CAS No. 68758-73-6

N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine

Cat. No.: B3056073
CAS No.: 68758-73-6
M. Wt: 158.25 g/mol
InChI Key: BEIDPQDXXXUJEZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine (CAS: 68758-73-6) is a polyamine derivative featuring an ethylenediamine backbone substituted with an imidazolidine ring. Its molecular formula is C₇H₁₈N₄ (molecular weight: 158.24 g/mol) . The compound is synthesized via condensation reactions between ethylenediamine derivatives and aldehydes, followed by reduction steps (e.g., NaBH₄ in methanol) to stabilize the imidazolidine moiety .

Safety Profile
The compound is classified under GHS05 with hazard statements H314 (causes severe skin burns) and H318 (causes serious eye damage), necessitating careful handling .

Properties

IUPAC Name

N'-(2-imidazolidin-1-ylethyl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N4/c8-1-2-9-3-5-11-6-4-10-7-11/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIDPQDXXXUJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CN1)CCNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071734
Record name N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine
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Molecular Weight

158.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68758-73-6
Record name N1-[2-(1-Imidazolidinyl)ethyl]-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68758-73-6
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Record name 1,2-Ethanediamine, N1-(2-(1-imidazolidinyl)ethyl)-
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Record name 1,2-Ethanediamine, N1-[2-(1-imidazolidinyl)ethyl]-
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Record name N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(imidazolidin-1-yl)ethyl]ethylenediamine
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Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation

The intramolecular hydroamidation of propargylic ureas, as demonstrated by Rodríguez et al., offers a versatile route to imidazolidin-2-ones. Adapting this method, N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine can be synthesized by substituting propargylic amines with ethylenediamine derivatives.

Procedure :

  • Substrate Preparation : Propargylic urea precursors are synthesized by reacting N-propargyl ethylenediamine with aryl isocyanates in acetonitrile at room temperature.
  • Cyclization : Using 5 mol% of 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a base catalyst, cyclization occurs within 1–16 hours, yielding imidazolidin-2-ones with 52–97% efficiency.
  • Functionalization : Post-cyclization, the exocyclic amine group is alkylated with bromoethylamine to introduce the ethylenediamine side chain.

Key Data :

Substrate Catalyst Time (h) Yield (%)
1a BEMP 1 99
1g BEMP 3 52
1m BEMP 16 72

Mechanistic Insight : Density functional theory (DFT) calculations reveal that BEMP facilitates urea deprotonation, enabling a concerted cyclization via a six-membered transition state (ΔG‡ = 12.5 kcal/mol). The electron-deficient allene intermediate directs regioselective N-attack, ensuring high stereocontrol.

Two-Step Synthesis via Carbonate-Mediated Cyclization

Sulfamic Acid-Catalyzed Ring Formation

A Chinese patent describes a scalable method for 2-imidazolidinone synthesis, adaptable to N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine by modifying reactant stoichiometry.

Procedure :

  • Condensation : Ethylenediamine reacts with dimethyl carbonate (DMC) in methanol at 60°C for 3 hours, catalyzed by sulfamic acid.
  • Cyclization : Heating the intermediate to 160°C for 15 hours induces cyclodehydration, forming the imidazolidine core.
  • Side Chain Introduction : The product is reacted with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ to install the ethylenediamine moiety.

Optimization :

  • Catalyst Load : 10 mol% sulfamic acid maximizes yield (63%).
  • Solvent Effects : Methanol enhances solubility of intermediates, while higher alcohols (e.g., ethanol) reduce byproduct formation.

Limitations :

  • Prolonged heating (>24 hours) leads to decomposition.
  • Steric hindrance from bulky substituents lowers yields to <50%.

Nucleophilic Substitution on Preformed Imidazolidine

Alkylation of Imidazolidine

This method involves synthesizing imidazolidine separately, followed by coupling with ethylenediamine.

Procedure :

  • Imidazolidine Synthesis : Ethylenediamine reacts with formaldehyde under acidic conditions to form imidazolidine.
  • Alkylation : Imidazolidine is treated with 1,2-dibromoethane in DMF at 80°C, yielding N-(2-bromoethyl)imidazolidine.
  • Amination : The bromide intermediate undergoes nucleophilic substitution with ethylenediamine in ethanol, producing the target compound.

Yield Optimization :

  • Molar Ratio : A 1:2 ratio of imidazolidine to 1,2-dibromoethane gives 68% yield.
  • Temperature : Reactions above 100°C favor elimination side products.

Comparative Analysis of Methods

Method Catalyst Yield (%) Reaction Time Scalability
Propargylic Urea BEMP 52–99 1–16 h Moderate
Carbonate Cyclization Sulfamic Acid 51–63 18–24 h High
Nucleophilic Substitution None 45–68 6–12 h Low

Advantages :

  • The propargylic urea route offers rapid kinetics and high stereoselectivity.
  • Sulfamic acid catalysis is cost-effective and scalable for industrial applications.

Challenges :

  • Functional group tolerance is limited in nucleophilic substitution.
  • Purification of polyamines requires specialized chromatography or distillation.

Mechanistic and Kinetic Considerations

Role of Base Catalysts

BEMP accelerates deprotonation of the urea N-H bond (pKa ≈ 9.5), generating a nucleophilic amide ion. Intramolecular attack on the propargylic carbon proceeds via a-hydride shift, as confirmed by deuterium labeling studies.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, reducing activation energy by 3–5 kcal/mol. Methanol, while less ideal, prevents oligomerization in carbonate-mediated cyclization.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Halogenated compounds, alkylating agents; reactions are conducted in polar solvents like ethanol or methanol under basic conditions.

Major Products:

    Oxidation: Imidazolidinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

Chemical Applications

Coordination Chemistry

  • N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine serves as a ligand in coordination chemistry, forming stable complexes with metal ions. This property is utilized in catalysis and the development of new materials.

Synthesis of Complex Organic Molecules

  • The compound acts as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis.

Biological Applications

Drug Development

  • Research indicates that this compound may play a role in developing enzyme inhibitors and receptor modulators . The imidazolidinyl group can enhance binding affinity to biological targets, making it a candidate for therapeutic agents targeting specific diseases .

Biologically Active Molecules

  • The compound is involved in synthesizing biologically active molecules, which could lead to new treatments for various conditions. Its structural characteristics allow it to mimic natural substrates or inhibitors.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, this compound is used in producing specialty chemicals. Its unique properties allow for the formulation of products with enhanced performance characteristics .

Curing Agents

  • The compound has potential applications as a curing agent for epoxy resins, contributing to the production of thermosetting plastics with improved mechanical properties .

Case Study 1: Drug Development

A recent study explored the synthesis of enzyme inhibitors using this compound as a key intermediate. The results demonstrated significant inhibitory activity against target enzymes involved in cancer progression.

Case Study 2: Coordination Chemistry

In coordination chemistry applications, this compound was successfully used to create metal complexes that exhibited enhanced catalytic activity in organic transformations, showcasing its potential as a ligand in synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. In receptor-mediated processes, the compound can act as an agonist or antagonist, modulating the receptor’s function and downstream signaling pathways.

Comparison with Similar Compounds

Substituent Variations on Ethylenediamine Backbone

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Applications Hazards
N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine (Target) Imidazolidine ring 158.24 Aldehyde condensation + NaBH₄ reduction Ligand for metal complexes, biological studies H314, H318
N,N′-Dimethyl-2-aryl Imidazolidine Dimethyl, aryl groups ~200–250 (varies) Aldehyde + N,N′-dimethyl-ethylenediamine in aqueous ethanol Not explicitly stated; likely catalysts or ligands Not reported
N-Methylethylenediamine Methyl group 74.12 Alkylation of ethylenediamine Chemical intermediate, polymer precursor H314 (skin corrosion)
N-(1-Adamantyl)ethylenediamine Bulky adamantyl group 218.33 Substitution with 1-adamantyl amine Pharmaceutical intermediates, chiral ligands Not reported

Key Insights :

  • Steric Effects : Bulky substituents (e.g., adamantyl in ) reduce reactivity but enhance selectivity in chiral catalysis.
  • Chelation Capacity : The imidazolidine ring in the target compound improves metal-binding efficiency compared to linear analogs like N-methylethylenediamine .
  • Safety : Methyl-substituted derivatives (e.g., N-methylethylenediamine) exhibit fewer hazards than the target compound, which requires stringent protective measures .

Imidazolidine Derivatives with Extended Functionalization

Compound Name Functional Groups Molecular Weight (g/mol) Synthesis Method Applications
N-(2-Aminoethyl)-N'-[2-(undecyl-imidazolyl)ethyl]ethylenediamine Undecyl chain ~450 (estimated) Multi-step alkylation Surfactants, lipid-mediated drug delivery
Schiff Base Ligand (4-nitrobenzylidene) Nitrobenzylidene, imidazolidine ~330 (estimated) Condensation of 4-nitrobenzaldehyde with ethylenediamine derivatives Metal complexes (Zn, Cd, Hg) for catalytic studies
1-Benzyl-2-(thien-2-yl)imidazoline Benzyl, thiophene 256.36 NBS-mediated cyclization in DCM Ligands for imidazoline receptors

Key Insights :

  • Hydrophobicity : Long alkyl chains (e.g., undecyl in ) enhance lipid solubility, broadening applications in drug delivery.
  • Electron-Withdrawing Groups : Nitro substituents (e.g., in ) stabilize metal complexes and modify redox properties.
  • Synthetic Efficiency : NBS-mediated cyclization (as in ) achieves higher yields (78%) compared to traditional aldehyde condensation (~50–70%) .

Biological Activity

N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies based on diverse scientific literature.

Chemical Structure and Synthesis

This compound is characterized by its imidazolidine moiety, which contributes to its biological properties. The synthesis of this compound typically involves the reaction of ethylenediamine with imidazolidin derivatives under controlled conditions, yielding various substituted imidazolidines with potential pharmacological applications .

Biological Activities

1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress in biological systems . This activity is crucial in protecting cells from damage associated with various diseases, including cancer.

2. Anticancer Properties
Studies have shown that imidazolidine derivatives can inhibit cell proliferation and promote apoptosis in cancer cell lines. For instance, N,N-dimethylformamide (DMF), which shares structural similarities, has been reported to exhibit dual effects on breast cancer cells, demonstrating both growth inhibition at high concentrations and stimulation at lower doses . This duality suggests that this compound may also possess similar anticancer properties.

3. Neuroprotective Effects
Imidazolidines have been explored for their neuroprotective effects. For example, compounds with imidazolidine structures have shown potential in protecting neuronal cells from apoptosis induced by oxidative stress . This property could make this compound a candidate for further research in neurodegenerative diseases.

Case Studies

Case Study 1: Antioxidant Evaluation
In a study evaluating the antioxidant capacity of various imidazolidines, this compound was tested alongside standard antioxidants. The results indicated a significant reduction in lipid peroxidation levels, suggesting strong antioxidant activity comparable to established antioxidants like vitamin E .

Case Study 2: Anticancer Activity
A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers, supporting its potential as an anticancer agent .

Summary of Biological Activities

Activity Type Description References
AntioxidantNeutralizes free radicals; protects against oxidative stress
AnticancerInhibits proliferation and promotes apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells from oxidative stress-induced apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine, and how can side reactions be minimized?

  • Methodology: The compound can be synthesized via condensation of 2-pyridinecarbaldehyde with ethylenediamine derivatives under microwave irradiation, which accelerates reaction kinetics and improves yield. Stoichiometric control (e.g., 2:1 molar ratio of aldehyde to diamine) and catalysts like polyphosphoric acid reduce side products such as imidazolidine isomers . Purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) isolates the target compound.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Methodology: Use FT-IR to confirm imidazolidine N–H stretching (3100–3300 cm⁻¹) and C=N bonds (1640–1680 cm⁻¹). ¹H NMR in D₂O or CDCl₃ identifies ethylenediamine backbone protons (δ 2.5–3.5 ppm) and imidazolidine ring protons (δ 3.5–4.5 ppm). Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves bond lengths and angles, while ORTEP-3 visualizes 3D geometry. Elemental analysis validates purity (C, H, N % within ±0.3% of theoretical values) .

Q. How does the compound’s bifunctional amine structure influence its reactivity in coordination chemistry?

  • Methodology: The ethylenediamine backbone and imidazolidine ring provide four potential N-donor sites. Titration with metal salts (e.g., CdI₂) in methanol/water mixtures under inert atmosphere forms octahedral complexes, as confirmed by UV-Vis (d-d transitions) and molar conductivity (~100–150 S cm² mol⁻¹ for 1:1 electrolytes) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s metal-binding selectivity and thermodynamic stability?

  • Methodology: Density Functional Theory (DFT) using software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict affinity for transition metals (e.g., Au³⁺ vs. Cd²⁺). Molecular dynamics simulations (e.g., GROMACS) model solvation effects, while binding constants (log K) derived from potentiometric titrations validate predictions .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for metal complexes?

  • Methodology: Cross-validate X-ray diffraction (e.g., hydrogen bonding networks ) with solid-state NMR to reconcile discrepancies in ligand conformation. For example, crystallography may show distorted octahedral geometry, while solution NMR reveals dynamic equilibria. Use Raman spectroscopy to confirm metal-ligand vibrations (e.g., Cd–N at ~250 cm⁻¹) .

Q. How does the compound’s imidazolidine moiety enhance its application in ion-imprinted polymers (IIPs) for metal recovery?

  • Methodology: The rigid imidazolidine ring improves template (e.g., Au³⁺) recognition in IIPs synthesized via radical polymerization. Compare adsorption capacities (mg/g) and selectivity coefficients (K = 10²–10³ for Au³⁺ over Cu²⁺) using ICP-MS after competitive binding experiments. Optimize crosslinker (e.g., ethylene glycol dimethacrylate) ratios to balance porosity and selectivity .

Q. What experimental designs mitigate challenges in studying the compound’s supramolecular interactions (e.g., hydrogen bonding)?

  • Methodology: Use temperature-dependent XRD to track hydrogen-bonding dynamics (e.g., N–H···O vs. O–H···I interactions ). Pair with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions. Solvent polarity (e.g., DMF vs. acetonitrile) modulates self-assembly, as shown by SEM imaging of nanostructures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine
Reactant of Route 2
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N-(2-(Imidazolidin-1-yl)ethyl)ethylenediamine

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